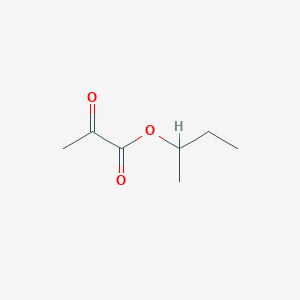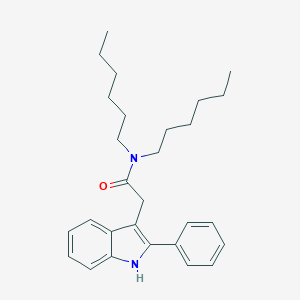![molecular formula C18H22N4O6 B136896 5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-33-5](/img/structure/B136896.png)
5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMQX and is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an important neurotransmitter receptor in the brain. In
科学研究应用
DMQX has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the NMDA receptor, which is involved in a variety of physiological processes, including learning and memory. DMQX has been used to study the role of the NMDA receptor in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has also been used to study the effects of drugs that act on the NMDA receptor.
作用机制
DMQX acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in the inhibition of the receptor's activity, which can have a variety of effects on neuronal function. DMQX has been shown to block the NMDA receptor-mediated excitatory postsynaptic potential (EPSP) in the hippocampus, which is a region of the brain involved in learning and memory.
生化和生理效应
DMQX has a variety of biochemical and physiological effects, including the inhibition of the NMDA receptor-mediated EPSP, the reduction of glutamate release, and the inhibition of calcium influx into neurons. DMQX has also been shown to have anti-convulsant effects in animal models of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
实验室实验的优点和局限性
DMQX has several advantages for lab experiments, including its potency and selectivity for the NMDA receptor. It is also relatively stable and can be stored for long periods of time. However, DMQX has several limitations, including its complex synthesis method and its potential for off-target effects. Additionally, DMQX can be toxic at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of DMQX, including the development of more selective NMDA receptor antagonists, the investigation of the effects of DMQX on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, there is a need for further research into the safety and toxicity of DMQX, particularly in the context of long-term use.
属性
CAS 编号 |
143430-33-5 |
|---|---|
产品名称 |
5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
分子式 |
C18H22N4O6 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
5,10-dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C18H22N4O6/c1-21-9(7-25-3)19-13-11(17(21)23)15(27-5)14-12(16(13)28-6)18(24)22(2)10(20-14)8-26-4/h7-8H2,1-6H3 |
InChI 键 |
VDTGBENZKXRGPG-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)COC)C)OC)COC |
规范 SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)COC)C)OC)COC |
同义词 |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethyl- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

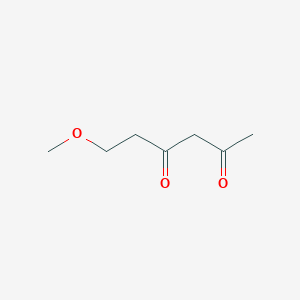
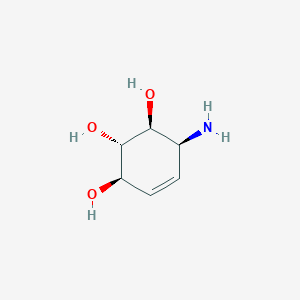

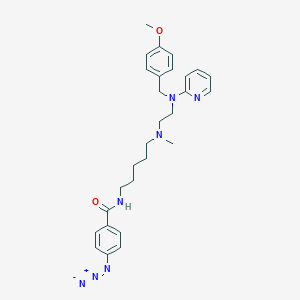
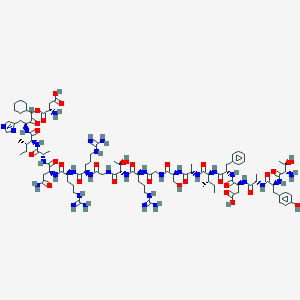
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

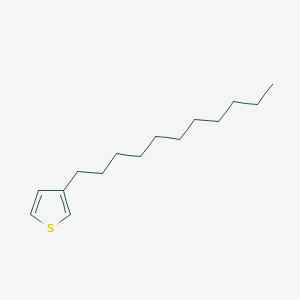
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


